7-Fluorobenzo[b]thiophene-2-carbaldehyde 7-Fluorobenzo[b]thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 698367-34-9
VCID: VC2739834
InChI: InChI=1S/C9H5FOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H
SMILES: C1=CC2=C(C(=C1)F)SC(=C2)C=O
Molecular Formula: C9H5FOS
Molecular Weight: 180.2 g/mol

7-Fluorobenzo[b]thiophene-2-carbaldehyde

CAS No.: 698367-34-9

Cat. No.: VC2739834

Molecular Formula: C9H5FOS

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

7-Fluorobenzo[b]thiophene-2-carbaldehyde - 698367-34-9

Specification

CAS No. 698367-34-9
Molecular Formula C9H5FOS
Molecular Weight 180.2 g/mol
IUPAC Name 7-fluoro-1-benzothiophene-2-carbaldehyde
Standard InChI InChI=1S/C9H5FOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H
Standard InChI Key DRXRATOOAJQGST-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)F)SC(=C2)C=O
Canonical SMILES C1=CC2=C(C(=C1)F)SC(=C2)C=O

Introduction

Chemical Identity and Basic Properties

7-Fluorobenzo[b]thiophene-2-carbaldehyde is a fluorinated benzothiophene derivative characterized by an aldehyde functional group at the 2-position and a fluorine atom at the 7-position of the benzothiophene ring system. This compound represents an important building block in medicinal chemistry and organic synthesis.

Identification Parameters

ParameterInformation
Chemical Name7-Fluorobenzo[b]thiophene-2-carbaldehyde
CAS Number698367-34-9
Molecular FormulaC₉H₅FOS
Molecular Weight180.20 g/mol
SMILES CodeO=CC1=CC2=CC=CC(F)=C2S1
MDL NumberMFCD17169315

Structural Features

The compound consists of a benzothiophene scaffold with a fluorine substituent at the 7-position and an aldehyde group at the 2-position. The benzothiophene core features a fused benzene ring with a thiophene ring, creating a bicyclic aromatic system. The presence of the fluorine atom imparts specific electronic properties to the molecule, while the aldehyde group provides a reactive site for further functionalization.

Physical and Chemical Properties

The physical and chemical properties of 7-Fluorobenzo[b]thiophene-2-carbaldehyde are essential for understanding its behavior in various chemical reactions and applications.

Physical State and Appearance

While specific information about the physical appearance is limited in the available literature, similar benzothiophene derivatives typically exist as crystalline solids at room temperature .

Chemical Reactivity

The compound exhibits chemical reactivity typical of aromatic aldehydes, with the carbonyl group being susceptible to nucleophilic addition reactions. The aldehyde functionality makes it suitable as an intermediate in various organic transformations, including condensation reactions, reductions, and oxidations.

Synthesis Methods

Several approaches have been developed for the synthesis of 7-Fluorobenzo[b]thiophene-2-carbaldehyde and related benzothiophene derivatives.

Vilsmeier-Haack Formylation

One potential synthetic route is through the Vilsmeier-Haack formylation of the corresponding 7-fluorobenzothiophene. This method typically involves the use of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce the aldehyde group at the 2-position of the benzothiophene ring .

From 2-Mercaptobenzoic Acid Derivatives

Similar to the synthesis reported for related compounds, 7-Fluorobenzo[b]thiophene-2-carbaldehyde could be prepared from appropriately substituted 2-mercaptobenzoic acid derivatives. The reaction would involve an S₂N-type nucleophilic attack of the sulfhydryl group on an α-carbon of an arylbromomethyl ketone, followed by intramolecular cyclization and subsequent transformations to form the desired aldehyde .

Suzuki-Miyaura Cross-Coupling

For the synthesis of related arylthiophene-2-carbaldehydes, Suzuki-Miyaura cross-coupling reactions have been employed. This approach could potentially be adapted for the synthesis of 7-Fluorobenzo[b]thiophene-2-carbaldehyde by using appropriate coupling partners .

Classification TypeInformation
Signal WordWarning
Hazard StatementsH319 (Causes serious eye irritation)
Precautionary StatementsP264, P280, P305+P351+P338, P337+P313

These classifications indicate that the compound primarily presents eye irritation hazards and requires appropriate eye protection during handling .

Applications and Uses

7-Fluorobenzo[b]thiophene-2-carbaldehyde serves as a valuable building block in various chemical and pharmaceutical applications.

Pharmaceutical Research

The compound has potential applications in pharmaceutical research as indicated by its categorization under "Pharmaceutical Research" in commercial catalogs . Specifically, it may serve as a precursor for:

  • Development of bioactive molecules

  • Synthesis of enzyme inhibitors

  • Design of receptor modulators

Antibiotic and Antiviral Development

The benzothiophene scaffold is recognized for its potential antimicrobial properties, making 7-Fluorobenzo[b]thiophene-2-carbaldehyde potentially useful in antibiotic and antiviral research applications .

Fluorescent Probe Development

The compound is categorized under "Fluorescent Probe/Staining" applications, suggesting its utility in developing fluorescent probes for biological imaging and analytical techniques .

Precursor for Neural Receptor Modulators

In patent literature, 7-Fluorobenzo[b]thiophene-2-carbaldehyde has been mentioned in the context of synthesizing compounds that act as agonists of α-7 nicotinic acetylcholine receptors, suggesting its potential role in the development of therapeutics for neurological conditions .

Related Compounds and Structural Analogues

Several structural analogues of 7-Fluorobenzo[b]thiophene-2-carbaldehyde have been reported in the literature, providing context for understanding its properties and potential applications.

Halogenated Benzothiophene-2-carbaldehydes

CompoundCAS NumberMolecular FormulaMolecular Weight
7-Chlorobenzo[b]thiophene-2-carbaldehyde477735-67-4C₉H₅ClOS196.65 g/mol
6-Fluorobenzo[b]thiophene-2-carbaldehyde212078-71-2C₉H₅FOS180.20 g/mol
6-Bromo-7-fluorobenzo[b]thiophene-2-carbaldehydeN/AC₉H₄BrFOS259.10 g/mol

These halogenated analogues share similar chemical properties but may exhibit different biological activities and reactivity patterns due to the variation in halogen type and position .

7-Fluorobenzo[b]thiophene-2-carboxylic Acid

7-Fluorobenzo[b]thiophene-2-carboxylic acid (CAS: 550998-67-9) is the oxidized form of 7-Fluorobenzo[b]thiophene-2-carbaldehyde, featuring a carboxylic acid group instead of an aldehyde. This compound has a melting point of 255-258°C and is considered stable under normal conditions .

Comparative Reactivity

The reactivity of benzothiophene derivatives varies based on the substitution pattern. For instance, the presence of electron-withdrawing groups like fluorine or chlorine at the 7-position can influence the reactivity of the aldehyde group at the 2-position, potentially altering the compound's behavior in various chemical transformations.

Future Research Directions

The unique structural features of 7-Fluorobenzo[b]thiophene-2-carbaldehyde suggest several promising directions for future research.

Structure-Activity Relationship Studies

Systematic structure-activity relationship studies involving 7-Fluorobenzo[b]thiophene-2-carbaldehyde and its analogues could provide valuable insights into the influence of substitution patterns on biological activity, potentially leading to the discovery of novel bioactive compounds.

Development of Novel Synthetic Methodologies

Research into new synthetic methodologies for the efficient preparation of 7-Fluorobenzo[b]thiophene-2-carbaldehyde and related compounds could facilitate their broader application in medicinal chemistry and materials science.

Exploration of Pharmaceutical Applications

Further exploration of the pharmaceutical potential of 7-Fluorobenzo[b]thiophene-2-carbaldehyde derivatives, particularly in the context of neurological disorders, could lead to the development of novel therapeutic agents targeting specific receptor systems.

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